![molecular formula C16H18F3N3O3S B2869983 3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine CAS No. 2309188-87-0](/img/structure/B2869983.png)
3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine
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Overview
Description
3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine involves the inhibition of specific enzymes and receptors in the body. This leads to the reduction of inflammation and pain, as well as the suppression of tumor growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are responsible for the development of many diseases. It also inhibits the activity of COX-2, an enzyme involved in the production of prostaglandins that cause pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine in lab experiments is its high potency and specificity. It can be used at low concentrations to achieve significant results. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
The potential applications of 3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine are vast and varied. Future research could focus on its use in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. It could also be studied for its potential as an anti-cancer agent or as a tool for drug delivery. Furthermore, the development of more efficient synthesis methods and the optimization of its pharmacokinetics could lead to its wider use in clinical settings.
In conclusion, this compound is a compound with significant potential in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential and to optimize its use in clinical settings.
Synthesis Methods
The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine involves the reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with 1-methyl-1H-pyrazole-4-carboxylic acid, followed by the addition of piperidine. This method has been optimized to produce high yields of the compound.
Scientific Research Applications
3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine has been studied extensively for its potential applications in various fields. In medicinal chemistry, it has been investigated for its anti-inflammatory and analgesic properties. In addition, it has shown promising results in the treatment of Alzheimer's disease and cancer.
properties
IUPAC Name |
3-(1-methylpyrazol-4-yl)-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O3S/c1-21-10-13(9-20-21)12-3-2-8-22(11-12)26(23,24)15-6-4-14(5-7-15)25-16(17,18)19/h4-7,9-10,12H,2-3,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHQBJLJIZVZPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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